molecular formula C6H12O3S B13630214 DL--Homomethionine

DL--Homomethionine

Cat. No.: B13630214
M. Wt: 164.22 g/mol
InChI Key: GSKBRSYYWPTGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL–Homomethionine is a derivative of methionine, an essential amino acid. It is a synthetic compound used primarily in scientific research. The compound has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

DL–Homomethionine can be synthesized through several methods. One common approach involves the alkylation of methionine with an appropriate alkylating agent under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of DL–Homomethionine often involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

DL–Homomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL–Homomethionine has a wide range of applications in scientific research:

Mechanism of Action

DL–Homomethionine exerts its effects through various molecular targets and pathways. It can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with enzymes and receptors involved in amino acid metabolism, leading to its diverse physiological effects .

Comparison with Similar Compounds

DL–Homomethionine is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:

DL–Homomethionine stands out due to its synthetic origin and specific applications in research and industry.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

3-hydroxy-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

GSKBRSYYWPTGJO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CC(=O)O)O

Origin of Product

United States

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